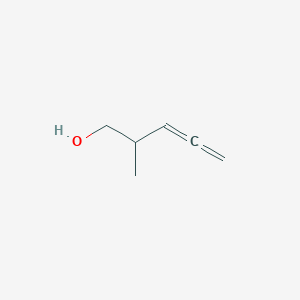
2-Methylpenta-3,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpenta-3,4-dien-1-ol: is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as alcohols, specifically an allylic alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From Propargyl Alcohol:
Step 1: Propargyl alcohol is subjected to a reaction with formaldehyde in the presence of a base such as sodium hydroxide to form 2-methylpenta-3,4-dien-1-ol.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring for several hours.
-
From 3-Methyl-1,4-pentadiyne-3-ol:
Step 1: 3-Methyl-1,4-pentadiyne-3-ol is synthesized using perrhenate- and molybdenum (VI)-catalysts.
Step 2: The compound undergoes rearrangement to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions with the catalysts mentioned above.
Industrial Production Methods:
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 2-methylpenta-3,4-dien-1-ol can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound into saturated alcohols.
-
Substitution:
Reagents: Halogenating agents such as hydrogen bromide or hydrogen chloride.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in the presence of a solvent like dichloromethane.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 3-Methylpenta-1,4-diene-3-ol
- 2-Methylpenta-1,4-diene
- 3-Methylpenta-2,4-dien-1-ol
Comparison:
- 3-Methylpenta-1,4-diene-3-ol: Similar structure but differs in the position of the double bonds and hydroxyl group.
- 2-Methylpenta-1,4-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- 3-Methylpenta-2,4-dien-1-ol: Similar structure but differs in the position of the double bonds, affecting its reactivity and chemical properties.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
Clé InChI |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
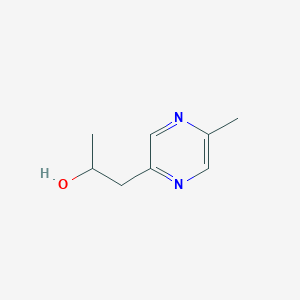

![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
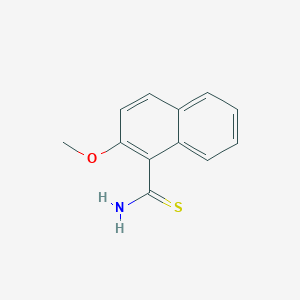
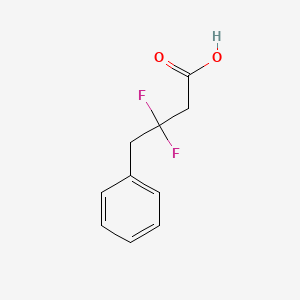
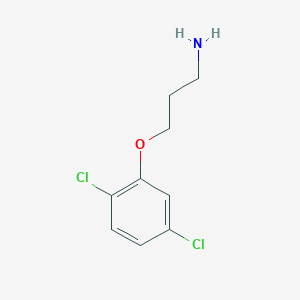
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

